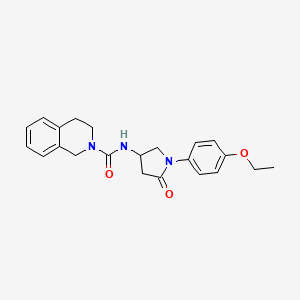

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

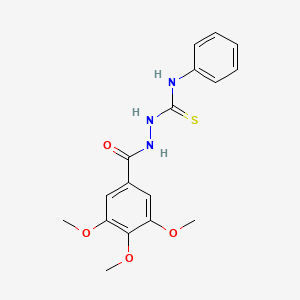

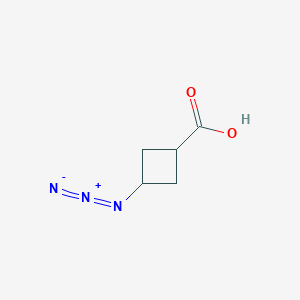

This involves detailing the methods and reagents used in the compound’s synthesis. It may also involve discussing the reaction conditions and the yield of the reaction .Molecular Structure Analysis

This involves analyzing the compound’s structure, including its functional groups and stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and the products it forms .Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Modulation of Genotoxicity

One study investigates the modulation of genotoxicity using derivatives related to the compound of interest. The research explores how certain derivatives can influence DNA damage in human lymphocytes, highlighting the potential of these compounds in mitigating genotoxic effects. The study emphasizes the role of free radicals in DNA damage and the effectiveness of specific scavengers in reducing such damage, suggesting a valuable application in research focused on genetic stability and repair mechanisms (Skolimowski et al., 2010).

Antimicrobial Properties

Another area of research is the exploration of antimicrobial properties. A study has synthesized and evaluated a series of compounds for their in vitro antibacterial and antifungal activities, showing promise in the development of new antimicrobial agents. This research indicates potential applications in combating microbial infections and in the development of new antibiotics or disinfectants (Desai et al., 2011).

Antipsychotic Agent Development

Research into heterocyclic carboxamides as potential antipsychotic agents represents another significant application. A study examined derivatives for their binding to dopamine and serotonin receptors, showing efficacy in behavioral models. This suggests potential for the compound in the development of new treatments for psychiatric disorders, providing insights into receptor activity and the therapeutic potential of such compounds (Norman et al., 1996).

Antiallergy and Analgesic Activity

Further research explores the antiallergy and analgesic activities of related compounds. Studies have synthesized derivatives showing significant activity in preclinical models, suggesting the compound's role in developing new treatments for allergies and pain management. These findings are crucial for pharmaceutical research and development, highlighting the potential therapeutic benefits of such compounds (Althuis et al., 1980).

Fluorescence Agents and Cancer Research

Lastly, the synthesis of derivatives for potential use as fluorescence agents and in anticancer research illustrates another application. Studies have evaluated the cytotoxic activity of synthesized compounds towards various cancer cell lines, along with their fluorescent properties. This research indicates the compound's utility in cancer diagnosis and treatment, providing a foundation for further exploration in oncology and imaging technologies (Funk et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-2-28-20-9-7-19(8-10-20)25-15-18(13-21(25)26)23-22(27)24-12-11-16-5-3-4-6-17(16)14-24/h3-10,18H,2,11-15H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQJXECFWHKAOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]propanoic acid](/img/structure/B2708067.png)

![benzo[b]thiophen-2-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2708073.png)

![2-Chloro-1-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]ethanone](/img/structure/B2708077.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2708078.png)

![ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2708079.png)

![Tert-butyl N-[[3-(prop-2-enoylamino)oxetan-3-yl]methyl]carbamate](/img/structure/B2708081.png)

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2708082.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide](/img/structure/B2708085.png)